2-Bromo-3-phenylnaphthalene
Overview
Description
2-Bromo-3-phenylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a bromine atom at the second position and a phenyl group at the third position of the naphthalene ring. This compound is a white crystalline solid and is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-phenylnaphthalene can be achieved through several methods. One common method involves the bromination of 3-phenylnaphthalene using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as acetonitrile at elevated temperatures. Another method involves the Suzuki–Miyaura coupling reaction, where 2-bromonaphthalene is coupled with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-phenylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-phenylnaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Substitution: Products include various substituted naphthalenes.
Oxidation: Major products are naphthoquinones.
Reduction: The primary product is 3-phenylnaphthalene.
Scientific Research Applications
2-Bromo-3-phenylnaphthalene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenylnaphthalene involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromonaphthalene: Lacks the phenyl group, making it less versatile in certain reactions.
3-Phenylnaphthalene: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2-Bromo-1-phenylnaphthalene: Similar structure but with the phenyl group at a different position, leading to different chemical properties
Uniqueness: 2-Bromo-3-phenylnaphthalene is unique due to the specific positioning of the bromine atom and the phenyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where both the bromine and phenyl functionalities are required .
Properties
IUPAC Name |
2-bromo-3-phenylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQSRRFKYLCYMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477104 | |
Record name | 2-Bromo-3-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610284-27-0 | |
Record name | 2-Bromo-3-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70477104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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